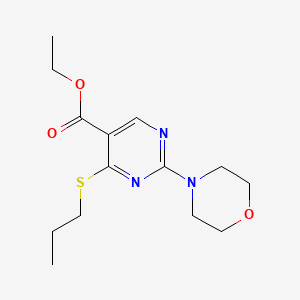
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 2-isothiocyanatoacetate with morpholine and propylthiol under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholino and propylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .
Comparison with Similar Compounds
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 2-morpholino-4-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methylthio group instead of a propylthio group. It may exhibit different biological activities due to the shorter alkyl chain.
Ethyl 2-morpholino-4-(phenylthio)pyrimidine-5-carboxylate: Contains a phenylthio group, which can significantly alter its chemical properties and biological activities.
Ethyl 2-morpholino-4-(ethylthio)pyrimidine-5-carboxylate: Another similar compound with an ethylthio group, potentially leading to different reactivity and interactions.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-4-propylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-3-9-21-12-11(13(18)20-4-2)10-15-14(16-12)17-5-7-19-8-6-17/h10H,3-9H2,1-2H3 |
InChI Key |
ZJUUABOARKVCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=NC=C1C(=O)OCC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















